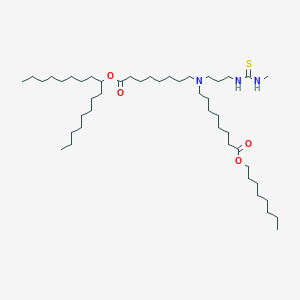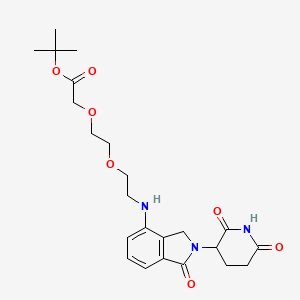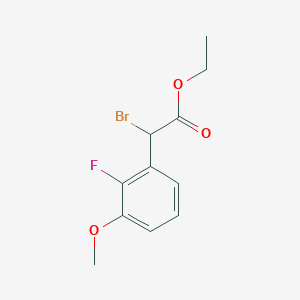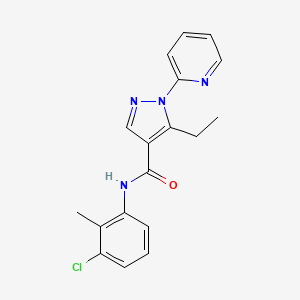
3-(Azetidin-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-2-yl)-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-2-yl)-1H-pyrazole typically involves the formation of the azetidine ring followed by the construction of the pyrazole ring. One common method involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. For instance, the reaction of 3-chloro-1-(azetidin-2-yl)propan-1-one with hydrazine hydrate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
3-(Azetidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-2-ylmethanol derivatives.
科学的研究の応用
3-(Azetidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Azetidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the microtubule network, which is essential for cell division and intracellular transport.
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidine derivative with antiproliferative activity.
Azetidine-2-carboxylic acid: Known for its biological activity and use as a building block in peptide synthesis.
Uniqueness
3-(Azetidin-2-yl)-1H-pyrazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
5-(azetidin-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C6H9N3/c1-3-7-5(1)6-2-4-8-9-6/h2,4-5,7H,1,3H2,(H,8,9) |
InChIキー |
CJXLGMYFPUVARV-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)

![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)


![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)



